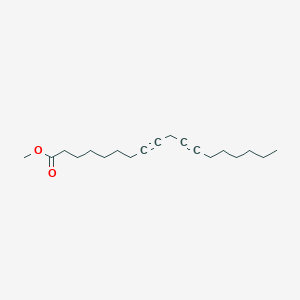

methyl octadeca-8,11-diynoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl octadeca-8,11-diynoate is a chemical compound with the molecular formula C19H30O2. It is an ester derived from 8,11-octadecadiynoic acid. This compound is known for its unique structure, which includes two triple bonds within a long carbon chain. This structural feature makes it an interesting subject for various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

methyl octadeca-8,11-diynoate can be synthesized through several methods. One common approach involves the esterification of 8,11-octadecadiynoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of methyl 8,11-octadecadiynoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Methyl octadeca-8,11-diynoate undergoes reactions characteristic of acetylenic compounds and esters:

-

Hydrogenation : Selective reduction of triple bonds to double or single bonds.

-

Oxidation : Formation of hydroxy and keto derivatives.

-

Substitution : Addition of halogens or other electrophiles.

-

Cyclization : Formation of cyclic structures under specific conditions.

Table 1: Key Reactions and Conditions

| Reaction Type | Reagents/Catalysts | Conditions | Major Products |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ | 25–60°C, 1–3 atm H₂ | Partially saturated esters (cis-alkenes) or fully saturated derivatives. |

| Oxidation | SeO₂, t-BuOOH | Aqueous dioxane, 60–80°C | Methyl 8-oxo-octadec-11(E)-en-9-ynoate, methyl 8-hydroxy-octadec-11E-en-9-ynoate. |

| Halogenation | Br₂, Cl₂ | UV light, 0–5°C | Di-halogenated derivatives (e.g., 8,11-dibromo-octadecanoate). |

| Cyclization | Acidic or basic media | Reflux in THF or DCM | Cyclic ethers or lactones (observed in analogous diynoates). |

Mechanistic Insights

-

Hydrogenation : Catalytic H₂ adds syn to triple bonds, yielding cis-alkenes with Lindlar catalyst or alkanes under vigorous conditions.

-

Oxidation : Selenium dioxide mediates allylic oxidation, forming keto groups, while t-BuOOH facilitates hydroxylation.

-

Electrophilic Addition : Halogens add across triple bonds via anti-Markovnikov pathways, stabilized by ester electron-withdrawing effects.

Table 2: Reactivity Comparison with Analogous Compounds

Challenges and Optimization

-

Selectivity : Competing reactions (e.g., over-oxidation) require precise control of stoichiometry and temperature.

-

Catalyst Poisoning : Sulfur-containing reagents deactivate noble metal catalysts during hydrogenation.

Aplicaciones Científicas De Investigación

Biochemical Research

Methyl octadeca-8,11-diynoate is utilized in biochemical studies as a substrate for various enzymatic reactions. Its unique structure allows researchers to investigate the mechanisms of enzyme catalysis involving acetylenic compounds. For example, studies have shown its potential as a model compound for understanding lipid metabolism and the biosynthesis of complex lipids .

Agriculture and Pest Control

In agricultural research, this compound has been studied for its potential role as a natural pesticide or insect repellent. Its chemical properties may allow it to disrupt the mating behaviors of certain pest species, thus serving as an eco-friendly alternative to synthetic pesticides . Research indicates that compounds with similar structures can affect insect pheromone signaling pathways, suggesting potential applications in integrated pest management strategies .

Material Science

The compound's acetylenic groups provide opportunities for polymerization reactions, leading to the development of new materials with enhanced properties. This compound can be used as a monomer in the synthesis of high-performance polymers and composites that exhibit improved thermal stability and mechanical strength .

Case Study 1: Enzymatic Reactions

A study published in a peer-reviewed journal demonstrated the use of this compound as a substrate for lipase enzymes. The research focused on the enzyme kinetics and product formation rates when using this compound. The findings indicated that the compound was effectively hydrolyzed by lipases, providing insights into fatty acid metabolism .

Case Study 2: Insect Behavior Modification

Another study explored the effects of this compound on moth species' mating behaviors. The researchers applied this compound in field trials to assess its efficacy in disrupting mating patterns through pheromone mimicry. Results showed a significant reduction in mating success among treated populations compared to controls, highlighting its potential as a biological pest control agent .

Data Table: Comparative Analysis of Applications

Mecanismo De Acción

The mechanism by which methyl 8,11-octadecadiynoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting cellular processes. The presence of triple bonds allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 8,11-octadecadienoate: Similar in structure but contains double bonds instead of triple bonds.

Methyl 9,12-octadecadiynoate: Another isomer with triple bonds at different positions.

Methyl linoleate: Contains double bonds and is commonly found in natural oils.

Uniqueness

methyl octadeca-8,11-diynoate’s uniqueness lies in its triple bonds, which confer distinct chemical reactivity and physical properties. These features make it particularly valuable in applications requiring specific structural characteristics, such as in the synthesis of advanced materials or in biochemical research.

Propiedades

Número CAS |

18202-23-8 |

|---|---|

Fórmula molecular |

C19H30O2 |

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

methyl octadeca-8,11-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10,13-18H2,1-2H3 |

Clave InChI |

PTNIMRRTTQLUQW-UHFFFAOYSA-N |

SMILES |

CCCCCCC#CCC#CCCCCCCC(=O)OC |

SMILES canónico |

CCCCCCC#CCC#CCCCCCCC(=O)OC |

Sinónimos |

8,11-Octadecadiynoic acid methyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.